

chemical structure of EG01377 dihydrochloride

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Compound of Interest

Compound Name: EG01377 dihydrochloride

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An In-Depth Technical Guide to EG01377 Dihydrochloride

This technical guide provides a comprehensive overview of the chemical and biological properties of **EG01377 dihydrochloride**, a potent and selective inhibitor of neuropilin-1 (NRP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NRP1.

Chemical Structure and Properties

EG01377 dihydrochloride is a small molecule antagonist of NRP1. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for EG01377 Dihydrochloride



Identifier	Value	
IUPAC Name	(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride[1]	
CAS Number	2749438-61-5[1][2][3][4]	
Molecular Formula	C26H32Cl2N6O6S2[1][2][3][4]	
SMILES	C1COC2=C1C=C(C=C2S(=O) (=O)NC3=C(SC=C3)C(=O)NINVALID-LINK C(=O)O)C4=CC=C(C=C4)CN.CI.CI[1]	
InChI	InChI=1S/C26H30N6O6S2.2ClH/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;;/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33) (H,34,35)(H4,28,29,30);2*1H/t20-;;/m0/s1[1]	
InChlKey	ZYFLTIBQQSYBQT-FJSYBICCSA-N[1]	

Table 2: Physicochemical Properties of **EG01377 Dihydrochloride**

Property	Value
Molecular Weight	659.60 g/mol [1][2][3][4]
Appearance	White to off-white solid[2]
Purity	≥98%[4]
Hydrogen Bond Donor Count	8[1]
Hydrogen Bond Acceptor Count	10[1]
Rotatable Bond Count	12[1]



Biological Activity

EG01377 is a selective inhibitor of NRP1, a co-receptor involved in various signaling pathways crucial for angiogenesis, tumor progression, and immune regulation.[5] It demonstrates antiangiogenic, antimigratory, and antitumor effects.[2][4][6][7]

Table 3: In Vitro Biological Activity of EG01377

Parameter	Value	Target/System
Binding Affinity (Kd)	1.32 μΜ	NRP1-b1[2][4][5]
IC50 (NRP1 Inhibition)	609 nM	NRP1-a1 and NRP1-b1[2][4][5]
IC50 (VEGF-R2/KDR Phosphorylation)	30 μΜ	VEGF-A stimulated HUVECs[2][3]

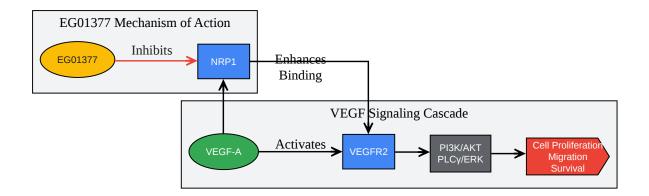
Table 4: In Vivo Pharmacokinetic Profile of EG01377

Parameter	Value	Animal Model
Half-life (T1/2)	4.29 hours	6-8 week-old BALB/c female mice (2 mg/kg, i.v.)[2][3]

Signaling Pathways

EG01377 exerts its biological effects by modulating key signaling pathways. As a direct inhibitor of NRP1, it interferes with the binding of vascular endothelial growth factor (VEGF-A), which subsequently attenuates the activation of its primary signaling receptor, VEGFR2. This disruption leads to downstream antiangiogenic effects. Furthermore, EG01377 has been shown to impact the EGFR/AKT/mTOR pathway in cancer cells and modulate the production of TGF-β in regulatory T-cells (Tregs), highlighting its immunomodulatory potential.

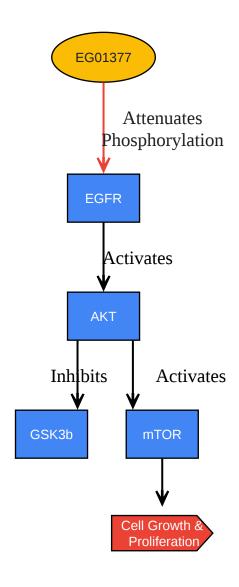




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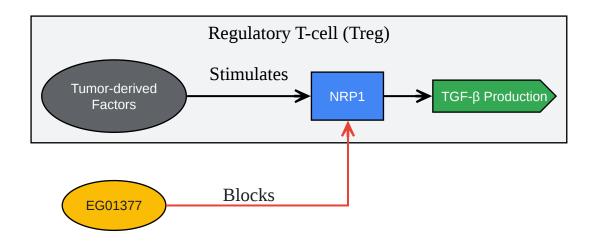
EG01377 Inhibition of the VEGF/NRP1 Signaling Pathway.





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EG01377 Attenuation of the EGFR/AKT/mTOR Pathway.





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EG01377 Blocks TGF-β Production in Regulatory T-cells.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of **EG01377 dihydrochloride**, based on published literature.

Western Blot Analysis of VEGF-R2/KDR Phosphorylation

This protocol describes the method to assess the inhibitory effect of EG01377 on VEGF-A-stimulated phosphorylation of VEGF-R2/KDR in Human Umbilical Vein Endothelial Cells (HUVECs).

- Cell Culture and Treatment:
 - Culture HUVECs to confluence in standard growth medium.
 - Serum-starve the cells for 16 hours with a medium containing 0.5% serum.
 - Pre-incubate the cells for 30 minutes with EG01377 (e.g., at 3, 10, and 30 μM) or vehicle control (0.1% DMSO).[8]
 - Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes.[8] A non-stimulated control group should be included.
- Lysate Preparation and Protein Quantification:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify lysates by centrifugation and collect the supernatant.
 - Determine protein concentration using a BCA protein assay.
- SDS-PAGE and Western Blotting:



- Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-VEGF-R2 and total VEGF-R2 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

In Vivo Pharmacokinetic Study

This protocol outlines a method for determining the pharmacokinetic profile of EG01377 in mice.

- · Animal Model and Dosing:
 - Use 6-8 week-old female BALB/c mice.[3]
 - Administer EG01377 at a dose of 2 mg/kg via intravenous (i.v.) injection.[3]
- Blood Sampling:
 - Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
 - Collect blood into tubes containing an anticoagulant (e.g., EDTA).
 - Process blood to plasma by centrifugation.
- Sample Analysis:
 - Extract EG01377 from plasma samples using protein precipitation or liquid-liquid extraction.



 Quantify the concentration of EG01377 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Data Analysis:

 Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using non-compartmental analysis software.

NRP1 Binding Assay

This protocol describes a solid-phase binding assay to determine the binding affinity of EG01377 to NRP1.

Plate Preparation:

- Coat a 96-well high-binding plate with recombinant human Neuropilin-1-Fc fusion protein (e.g., 200 ng per well) overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to minimize non-specific binding.

Binding Reaction:

- Prepare serial dilutions of EG01377 in binding buffer.
- In a separate plate or tubes, pre-incubate a constant concentration of a biotinylated ligand that binds to NRP1 (e.g., VEGF-A165) with the serially diluted EG01377 for 1 hour at room temperature.
- Transfer the ligand-inhibitor mixtures to the NRP1-coated plate.
- Incubate for 1-2 hours at room temperature to allow for binding.
- Detection and Analysis:



- Wash the plate to remove unbound components.
- Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.
- Wash the plate again.
- Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.
- Stop the reaction with a stop solution (e.g., 1M H2SO4).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm).
- Plot the absorbance against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Kd value.

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